ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-6-22-16(21)14-12(4)19(5)17(23-14)18-15(20)13-8-7-10(2)11(3)9-13/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLLVBHAZRHUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C=C2)C)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the condensation reaction between appropriate thiazole derivatives and benzoyl compounds. The molecular structure can be represented as follows:
1. Antioxidant Properties
Several studies have indicated that compounds containing thiazole moieties exhibit significant antioxidant activity. For instance, the antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. These tests demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
Research has shown that thiazole derivatives possess antimicrobial properties. This compound was tested against various bacterial strains using the disk diffusion method. The results indicated notable inhibitory effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays revealed that it exhibited significant AChE inhibitory activity with an IC50 value of approximately 6.5 µM. This suggests that it may have therapeutic potential in treating cognitive disorders.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques in the brain.
Case Study 2: Antidiabetic Potential
Another study explored the antidiabetic potential of this compound by assessing its effects on insulin signaling pathways in diabetic rats. The results indicated that treatment led to improved glucose tolerance and enhanced insulin sensitivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
